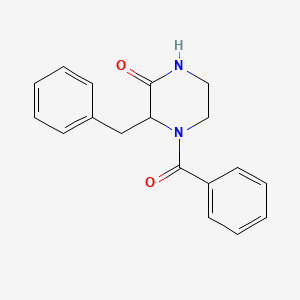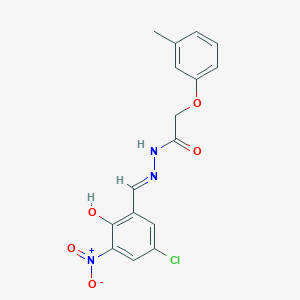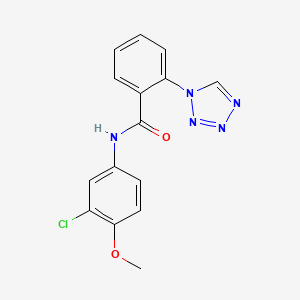
4-benzoyl-3-benzyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-3-benzyl-2-piperazinone, also known as BBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. BBP belongs to the class of piperazinone derivatives, which have been extensively studied for their therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 4-benzoyl-3-benzyl-2-piperazinone is not fully understood. However, it is believed that 4-benzoyl-3-benzyl-2-piperazinone exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 4-benzoyl-3-benzyl-2-piperazinone has also been found to activate the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-benzoyl-3-benzyl-2-piperazinone has been found to have various biochemical and physiological effects. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 4-benzoyl-3-benzyl-2-piperazinone has also been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, leading to increased glucose uptake. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in neuronal cells, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzoyl-3-benzyl-2-piperazinone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 4-benzoyl-3-benzyl-2-piperazinone is also relatively cheap compared to other compounds with similar pharmacological activities. However, 4-benzoyl-3-benzyl-2-piperazinone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. 4-benzoyl-3-benzyl-2-piperazinone also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 4-benzoyl-3-benzyl-2-piperazinone. One direction is the development of 4-benzoyl-3-benzyl-2-piperazinone derivatives with improved pharmacological activities and better bioavailability. Another direction is the study of the molecular targets of 4-benzoyl-3-benzyl-2-piperazinone to better understand its mechanism of action. Additionally, the study of 4-benzoyl-3-benzyl-2-piperazinone in combination with other compounds or therapies may lead to synergistic effects. Finally, the study of 4-benzoyl-3-benzyl-2-piperazinone in animal models and clinical trials may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
4-benzoyl-3-benzyl-2-piperazinone can be synthesized by the reaction of benzoyl chloride with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 4-benzoyl-3-benzyl-2-piperazinone as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-benzoyl-3-benzyl-2-piperazinone has been studied for its potential therapeutic activities in various diseases such as cancer, diabetes, and neurological disorders. Several studies have shown that 4-benzoyl-3-benzyl-2-piperazinone exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-benzoyl-3-benzyl-2-piperazinone has also been found to have anti-diabetic activity by regulating glucose metabolism and insulin secretion. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been studied for its neuroprotective activity in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-benzoyl-3-benzylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-16(13-14-7-3-1-4-8-14)20(12-11-19-17)18(22)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBQUQFECJYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)

![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)

